molecular formula C14H19IN2O B115858 N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide CAS No. 155054-42-5

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

Cat. No. B115858
M. Wt: 358.22 g/mol
InChI Key: WCMWVYQHPUQKHW-UHFFFAOYSA-N
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Description

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a σ-1 selective ligand . It binds with high affinity to human malignant melanoma cells A 2058 .


Molecular Structure Analysis

The molecular weight of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is 358.22 . The molecular formula is C14H19IN2O .


Physical And Chemical Properties Analysis

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is soluble to 100 mM in DMSO . It should be stored in a desiccated state at +4°C .

Scientific Research Applications

Application in Breast Cancer Imaging

N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) was studied for its potential to visualize primary breast tumors in humans. This compound binds preferentially to sigma receptors overexpressed on breast cancer cells. In a clinical study, P-(123)I-MBA showed significant accumulation in most breast tumors, suggesting its potential use in noninvasive assessment of tumor proliferation (Caveliers et al., 2002).

Investigating Serotonergic Neurotransmission

[(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [(18)F]p-MPPF, is a 5-HT(1A) antagonist used in positron emission tomography (PET) studies of serotonergic neurotransmission. Research on [(18)F]p-MPPF includes its chemistry, radiochemistry, and application in animal and human studies, offering insights into serotonin's role in the brain (Plenevaux et al., 2000).

Application in Small Cell Lung Cancer

Sigma ligands, such as 125I-N-(2-(piperidino)ethyl)-2-iodobenazmide (2-IBP), have shown high affinity for small cell lung cancer (SCLC) cells. Studies indicate that sigma ligands like 2-IBP and IPAB can inhibit the proliferation of SCLC tumors in vitro and in vivo, suggesting their potential role in targeting and treating SCLC tumors (Moody et al., 2000).

Studying Dopamine D(4) Receptors

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide and its derivatives have been used to study the dopamine D(4) receptor. Modifications to this molecule have helped understand the binding profile of dopamine D(4) receptors, which is crucial for developing treatments for neurological disorders (Perrone et al., 2000).

Potential in Melanoma Imaging

Several studies have focused on the synthesis and evaluation of radioiodinated benzamides, including variants of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide, for their potential use as melanoma imaging agents. These compounds exhibit varying degrees of affinity for melanoma, making them promising candidates for melanoma detection and imaging (Moins et al., 2001).

properties

IUPAC Name

4-iodo-N-(2-piperidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMWVYQHPUQKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935122
Record name 4-Iodo-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

CAS RN

155054-42-5
Record name 4-Iodo-N-piperidinoethylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155054425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodo-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CS John, BJ Vilner, WD Bowen - Journal of medicinal chemistry, 1994 - ACS Publications
4-IBP 1.70±0.44 25.2±1.28 382±39> 100 000> 100 000 3-IBP 3.02±1.06 84.6±2.5 24.8±0.02> 100000> 100 000 2-IBP 1.64±0.15 29.6±0.49 63.4±10.8> 100 000> 100 000 or hydrogen …
Number of citations: 97 pubs.acs.org
BJ Vilner, CS John, WD Bowen - Cancer research, 1995 - AACR
Thirteen tumor-derived cell lines of human and nonhuman origin and from various tissues were examined for the presence and density of sigma-1 and sigma-2 receptors. Sigma-1 …
Number of citations: 641 aacrjournals.org
A Nicoli, V Weber, C Bon, A Steuer… - Journal of Chemical …, 2023 - ACS Publications
Trace amine-associated receptors (TAARs) were discovered in 2001 as new members of class AG protein-coupled receptors (GPCRs). With the only exception of TAAR1, TAAR …
Number of citations: 3 pubs.acs.org

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